molecular formula C12H19F2NO2 B1529603 Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate CAS No. 1403766-53-9

Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate

Cat. No. B1529603
CAS RN: 1403766-53-9
M. Wt: 247.28 g/mol
InChI Key: FVSPFMPFQRIVIH-UHFFFAOYSA-N
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Description

Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H17F2NO2 . Its average mass is 245.266 Da and its monoisotopic mass is 245.122742 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate consists of 12 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Antibacterial Applications

Research on quinoline derivatives, including compounds similar to ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate, has shown significant antibacterial activities. Studies have been focused on understanding the structure-activity relationships of these compounds to enhance their antibacterial efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria. Notably, specific quinoline derivatives have outperformed established antibiotics like oxolinic acid in terms of antibacterial activity, highlighting their potential as novel antibacterial agents (Koga et al., 1980).

Synthesis and Chemical Reactivity

The synthesis of ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate and its analogs involves complex chemical reactions that provide insight into their chemical reactivity and potential applications in medicinal chemistry. For instance, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate demonstrates the versatility of quinoline derivatives in creating tricyclic quinolones with potential therapeutic applications. These synthetic routes also offer new pathways for developing the 2-thioquinoline skeleton, a crucial structural component in many bioactive compounds (Matsuoka et al., 1997).

Catalysis and One-Pot Synthesis Techniques

The development of efficient and environmentally friendly catalytic methods for synthesizing quinoline derivatives, including ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate, is an area of active research. For example, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the one-pot synthesis of polyhydroquinoline derivatives demonstrates the potential of Bronsted acidic ionic liquids in facilitating clean, simple, and high-yield reactions. These advancements in catalysis and synthesis techniques not only improve the efficiency of chemical reactions but also contribute to the development of greener and more sustainable chemical processes (Khaligh, 2014).

properties

IUPAC Name

ethyl 6,6-difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO2/c1-2-17-11(16)10-5-9-6-12(13,14)4-3-8(9)7-15-10/h8-10,15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSPFMPFQRIVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(CCC2CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163806
Record name 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate

CAS RN

1403766-53-9
Record name 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoquinolinecarboxylic acid, 6,6-difluorodecahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate
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Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate
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Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate
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Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate
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Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate
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Ethyl 6,6-difluoro-octahydroisoquinoline-3-carboxylate

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